molecular formula C13H9BrO2 B6383189 3-Bromo-5-(3-formylphenyl)phenol, 95% CAS No. 1261964-08-2

3-Bromo-5-(3-formylphenyl)phenol, 95%

Cat. No. B6383189
CAS RN: 1261964-08-2
M. Wt: 277.11 g/mol
InChI Key: KLVZPCRDCZWGPO-UHFFFAOYSA-N
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Description

3-Bromo-5-(3-formylphenyl)phenol, 95% (3-Br-5-FPP) is an organic compound that can be used in various scientific research applications. It is a colorless solid that is soluble in organic solvents such as ethanol and dimethyl sulfoxide. 3-Br-5-FPP is a useful reagent for organic synthesis, as it is often used as a starting material for the preparation of various compounds. It can also be used in the synthesis of heterocycles, such as pyridines, quinolines, and furans. Furthermore, 3-Br-5-FPP is also used in the synthesis of pharmaceuticals, agrochemicals, and other industrial products.

Scientific Research Applications

3-Bromo-5-(3-formylphenyl)phenol, 95% is a useful reagent for organic synthesis and has been used in a variety of scientific research applications. It has been used in the synthesis of heterocyclic compounds, such as pyridines, quinolines, and furans. It has also been used in the synthesis of pharmaceuticals, agrochemicals, and other industrial products. Furthermore, 3-Bromo-5-(3-formylphenyl)phenol, 95% has been used in the synthesis of organometallic compounds, such as organoboranes and organomagnesium compounds.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(3-formylphenyl)phenol, 95% is not yet fully understood. However, it is believed that 3-Bromo-5-(3-formylphenyl)phenol, 95% acts as a nucleophile in organic reactions, attacking the electrophilic carbon atom of the substrate molecule. This attack results in the formation of a covalent bond between the 3-Bromo-5-(3-formylphenyl)phenol, 95% and the substrate molecule. The reaction is then followed by the formation of a new carbon-carbon bond, resulting in the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Bromo-5-(3-formylphenyl)phenol, 95% are not yet fully understood. However, it is believed that 3-Bromo-5-(3-formylphenyl)phenol, 95% may have anti-inflammatory, anti-cancer, and anti-microbial properties. In addition, 3-Bromo-5-(3-formylphenyl)phenol, 95% has been shown to have antioxidant activity, which could be beneficial in the prevention of oxidative damage to cells.

Advantages and Limitations for Lab Experiments

3-Bromo-5-(3-formylphenyl)phenol, 95% is a useful reagent for organic synthesis and has several advantages for lab experiments. It is relatively stable and can be stored for long periods of time. It is also relatively inexpensive and can be purchased in bulk. Furthermore, it is soluble in organic solvents, making it easy to work with. However, 3-Bromo-5-(3-formylphenyl)phenol, 95% is also highly toxic and should be handled with care.

Future Directions

The potential applications of 3-Bromo-5-(3-formylphenyl)phenol, 95% are still being explored. Future research could focus on the development of new synthesis methods for 3-Bromo-5-(3-formylphenyl)phenol, 95% and the development of new organic reactions using 3-Bromo-5-(3-formylphenyl)phenol, 95% as a reagent. In addition, further research could be conducted to investigate the biochemical and physiological effects of 3-Bromo-5-(3-formylphenyl)phenol, 95% and to explore its potential therapeutic applications. Finally, further research could be conducted to explore the potential of 3-Bromo-5-(3-formylphenyl)phenol, 95% as a catalyst for organic reactions.

Synthesis Methods

3-Bromo-5-(3-formylphenyl)phenol, 95% can be synthesized through a variety of methods. One of the most common methods involves the reaction of 3-bromo-5-formylphenol with a base such as potassium hydroxide or sodium hydroxide. This reaction produces a salt of 3-Bromo-5-(3-formylphenyl)phenol, 95%, which can then be isolated and purified by recrystallization. Another method involves the reaction of 3-bromo-5-formylphenol with an aldehyde, such as formaldehyde. This reaction produces a mixture of 3-Bromo-5-(3-formylphenyl)phenol, 95% and 3-bromo-5-hydroxybenzaldehyde, which can then be separated by column chromatography.

properties

IUPAC Name

3-(3-bromo-5-hydroxyphenyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrO2/c14-12-5-11(6-13(16)7-12)10-3-1-2-9(4-10)8-15/h1-8,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLVZPCRDCZWGPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=CC(=C2)Br)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00686363
Record name 3'-Bromo-5'-hydroxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00686363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-(3-formylphenyl)phenol

CAS RN

1261964-08-2
Record name 3'-Bromo-5'-hydroxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00686363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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